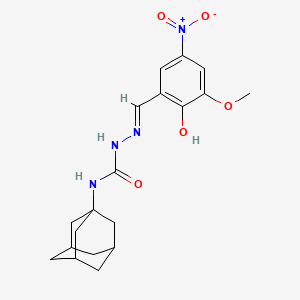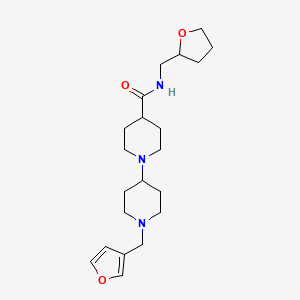![molecular formula C19H30N2O3S B6099191 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6099191.png)
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol, also known as MTMEP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol involves the inhibition of beta-adrenergic receptors. This leads to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. By blocking these receptors, this compound can reduce heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. In addition, this compound has been found to improve endothelial function and reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the sympathetic nervous system and its effects on various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol. One area of interest is its potential use as a treatment for hypertension and other cardiovascular diseases. Additionally, further studies are needed to explore its anti-tumor and anti-inflammatory properties and to determine its safety and efficacy in clinical trials. Finally, research could focus on developing new derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its well-established mechanism of action and various pharmacological properties make it a useful tool for scientific research. However, further studies are needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol involves the reaction of 4-(4-chlorobenzyl)morpholine with 2-methoxy-4-(pyrrolidin-1-ylmethyl)phenol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thiomorpholine to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to have a protective effect on the cardiovascular system and has been studied as a potential treatment for hypertension.
Eigenschaften
IUPAC Name |
1-[2-methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-23-19-12-16(13-20-6-2-3-7-20)4-5-18(19)24-15-17(22)14-21-8-10-25-11-9-21/h4-5,12,17,22H,2-3,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRASDIFQJUJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6099117.png)


![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
![1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6099187.png)
![N-[4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)phenyl]acetamide](/img/structure/B6099194.png)

![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6099218.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6099226.png)